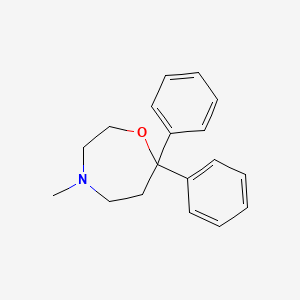

4-Methyl-7,7-diphenyl-1,4-oxazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-7,7-diphenyl-1,4-oxazepane is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 4-Methyl-7,7-diphenyl-1,4-oxazepane exhibits notable antimicrobial properties. In a study examining various oxazepane derivatives, it was found that this compound can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl groups can enhance its efficacy against specific pathogens.

Case Study: Antibacterial Screening

A systematic investigation was conducted where this compound was tested against a panel of microorganisms. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The results showed that at concentrations as low as 32 µg/mL, the compound effectively inhibited bacterial growth, indicating its potential as a lead compound for developing new antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

| Pseudomonas aeruginosa | 128 |

Material Science Applications

Polymer Chemistry

In material science, this compound has been investigated as a potential monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve tensile strength and flexibility.

Case Study: Polymer Synthesis

A study synthesized a series of copolymers using this compound and styrene. The resulting materials were characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), revealing improved thermal degradation temperatures compared to traditional polystyrene.

| Property | Polystyrene | Copolymers with Oxazepane |

|---|---|---|

| Glass Transition Temp (°C) | 100 | 110 |

| Decomposition Temp (°C) | 300 | 350 |

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds through cyclization reactions.

Case Study: Synthesis of Heterocycles

In a recent study, researchers employed this oxazepane derivative to synthesize novel pyridine derivatives via a multi-step reaction involving condensation and cyclization. The yields were significant, demonstrating its utility in generating complex molecular architectures.

Propriétés

Numéro CAS |

60163-24-8 |

|---|---|

Formule moléculaire |

C18H21NO |

Poids moléculaire |

267.4 g/mol |

Nom IUPAC |

4-methyl-7,7-diphenyl-1,4-oxazepane |

InChI |

InChI=1S/C18H21NO/c1-19-13-12-18(20-15-14-19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

Clé InChI |

SKUINDIHLGFIOR-UHFFFAOYSA-N |

SMILES canonique |

CN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.